6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, on the quinolinone ring. The quinolinone structure is known for its diverse biological activities and is often used as a scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-8-fluoroquinoline and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of 6-bromo-8-fluoroquinoline with ethyl acetoacetate under basic conditions to form the quinolinone ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinolinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like bromine or iodine.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of various enzymes and receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, modulating its activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydroquinolin-2(1H)-one: Lacks the fluorine atom at the 8th position.
8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine atom at the 6th position.
3,4-Dihydroquinolin-2(1H)-one: Lacks both bromine and fluorine atoms.
Uniqueness
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNRAZIYBSYOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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